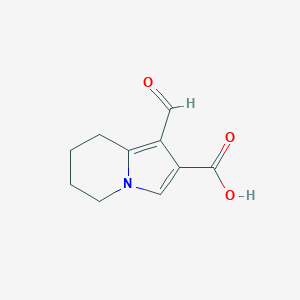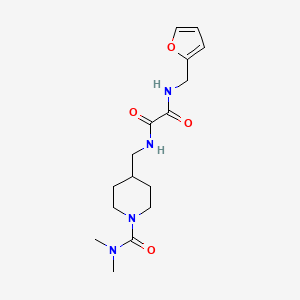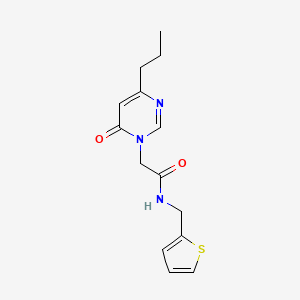
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid” is a chemical compound with the CAS Number: 2219380-17-1 . It has a molecular weight of 193.2 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . The compound’s molecular weight is 193.2 .Applications De Recherche Scientifique
1. Single-Step Synthesis and Annulation Chemistry 5,6,7,8-tetrahydroindolizines, a structurally similar compound to 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid, can be synthesized in a single step. This synthesis is achieved via annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. This method allows for a variety of β-ketoesters, ketones, and amides to participate in the annulation chemistry, producing moderate to good yields of the desired 5,6,7,8-tetrahydroindolizines (Capomolla, Lim & Zhang, 2015).
2. Cascade Process for Functionalized Indolizines A one-pot procedure based on a cascade process has been developed to synthesize several indolizines, di- and tetrahydroindolizines. This method starts from 2-formyl-1,4-dihydropyridine derivatives and malonitrile, resulting in products with yields ranging from 57–87%. The general mechanism leading to these azacyclic compounds is well understood and involves 2-dicyanovinyl-1,4-dihydropyridines (Marchalin et al., 2001).
3. Indolizinone-based Compounds Preparation Novel indolo- and furano-fused indolizinones can be efficiently prepared using a starting compound obtained by a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction. This method involves palladium-mediated C-N coupling and intramolecular Heck cyclization to produce tetrahydroindolizino[6,7-b]indol-5-ones. Additionally, furano-fused indolizinones can be synthesized through a thermal Claisen rearrangement and subsequent cyclization under Wacker oxidation conditions (Mmutlane, Harris & Padwa, 2005).
4. Shortcut Hydroformylation Route to Dihydroindolizine A shortcut hydroformylation route has been established to synthesize 7-formyl-5,6-dihydroindolizine from 1-allyl-2-formylpyrrole. This process includes an intramolecular aldol condensation, generating the indolizine structure in a unique and efficient manner (Settambolo et al., 2001).
5. Novel Organocatalysts for Green Chemistry Novel, mild, and biological-based nano organocatalysts with urea moiety have been designed, synthesized, and characterized. These catalytic applications are involved in the synthesis of various organic compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions. This approach provides an environmentally friendly and sustainable method for synthesizing a variety of organic compounds (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-8-7(10(13)14)5-11-4-2-1-3-9(8)11/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNDKMNDPASGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C(=C2C1)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2219380-17-1 |
Source


|
| Record name | 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)


![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)


![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
